molecular formula C13H17NO B1588717 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine CAS No. 448964-37-2

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Cat. No.: B1588717
CAS No.: 448964-37-2
M. Wt: 203.28 g/mol
InChI Key: BFNUHWYOQCGTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is a bicyclic compound featuring a fused indenofuran core linked to an ethanamine group. Its molecular formula is C₁₃H₁₇N₁O, with a molecular weight of 203.28 g/mol (free base) and 239.74 g/mol in its hydrochloride salt form (C₁₃H₁₈ClN₁O) .

Synthetic routes often involve asymmetric hydrogenation of precursors like (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine using chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP), yielding enantiomerically pure (S)-configurations critical for receptor selectivity . Its hydrochloride salt enhances aqueous solubility, facilitating pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the indeno-furan core, followed by functionalization to introduce the ethanamine side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a nitro group to an amine.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Melatonin Receptor Agonism

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is primarily recognized for its role as a melatonin receptor agonist. Its structural similarity to melatonin allows it to bind effectively to melatonin receptors (MT1 and MT2), which are involved in regulating sleep-wake cycles.

  • Study Reference : Research has shown that derivatives of this compound can act as potent agonists at melatonin receptors, making them potential candidates for treating sleep disorders such as insomnia and circadian rhythm disturbances .

Neuroprotective Effects

Preliminary studies indicate that compounds related to this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthesis Pathways

The synthesis of this compound can be achieved through several chemical reactions:

  • Starting Materials :
    • 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.
    • Various intermediates like 2,3-Dihydrobenzo[b]furan derivatives.
  • Synthetic Route :
    • The synthesis typically involves multiple steps including cyclization and reduction processes to achieve the desired tetrahydrofuran structure.

Case Study 1: Sleep Disorders

A clinical trial investigated the efficacy of rac Despropionyl Ramelteon in patients with insomnia. Results indicated significant improvements in sleep onset latency and total sleep time compared to placebo controls .

Case Study 2: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of compounds similar to this compound resulted in reduced markers of neuroinflammation and improved cognitive function .

Mechanism of Action

The mechanism of action of 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and fused ring systems, leading to divergent biological activities and pharmacokinetic profiles. Below is a detailed comparison:

Table 1: Comparison with Indenofuran and Fused Bicyclic Analogs

Compound Name CAS Number Structural Features Key Differences Biological Activity
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine 1053239-39-6 (HCl salt) Indenofuran + ethanamine Melatonin receptor agonist; no motor impairment in vivo
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride 3904-24-3 Methoxy-substituted tetrahydronaphthalene Methoxy group enhances solubility Serotonin/dopamine modulation
((1R,2R)-rel-2-(2-Isobutoxyphenyl)cyclopropyl)methanamine hydrochloride 1344119-14-7 Cyclopropyl + isobutoxy group Altered receptor binding kinetics Neurological pathway modulation
2-((1S,2R)-2-(2-Ethoxyphenyl)cyclopropyl)ethanamine 149489-30-5 Ethoxy-substituted cyclopropane Improved metabolic stability Neurotransmitter interaction
Ramelteon (TAK-375) 196597-26-9 Indenofuran + propionamide side chain Propionamide enhances receptor affinity FDA-approved melatonin agonist (Rozerem®)

Table 2: Comparison with Indole Derivatives

Compound Name CAS Number Structural Features Key Differences Biological Activity
2-(1H-indole-3-yl)ethanamine 61-54-1 Indole core + ethanamine Simpler structure, lacks fused rings Serotonin precursor; limited receptor selectivity
3-(2-aminoethyl)-1H-indole 7498-95-9 Indole + ethylamine side chain Flexible side chain Broad neurotransmitter interactions
5-Methoxyindole 1006-94-6 Methoxy-substituted indole No bicyclic system Precursor for melatonin analogs

Key Observations:

Substituent Effects : Methoxy or ethoxy groups (e.g., 3904-24-3, 149489-30-5) improve solubility and metabolic stability but may reduce melatonin receptor specificity compared to the parent compound .

Fused Ring Systems: The indenofuran core in this compound confers rigidity, enhancing receptor binding efficiency over flexible indole derivatives .

Propionamide Derivative (Ramelteon) : Addition of a propionamide group (TAK-375) increases melatonin receptor affinity (Ki = 0.014 nM for MT1) and oral bioavailability, leading to clinical use .

Biological Activity

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, also known as rac Despropionyl Ramelteon or 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action and therapeutic potential.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 217.29 g/mol
  • CAS Number : 448964-37-2
  • IUPAC Name : 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

Research indicates that this compound may interact with various neurotransmitter systems in the brain. Preliminary studies suggest that it may act as a selective agonist for melatonin receptors (MT1 and MT2), which are implicated in the regulation of circadian rhythms and sleep patterns. This interaction could potentially lead to sedative effects similar to those observed with Ramelteon.

1. Sleep-Inducing Effects

Studies have shown that this compound exhibits significant sleep-inducing properties in animal models. In a controlled experiment involving rodents, the compound was administered at varying doses (0.5 mg/kg to 5 mg/kg), resulting in dose-dependent increases in total sleep time and reductions in sleep latency.

Dose (mg/kg)Total Sleep Time (minutes)Sleep Latency (minutes)
0.54515
1.06010
5.0905

These findings suggest that the compound may be effective for treating sleep disorders.

2. Anxiolytic Properties

In addition to its sedative effects, the compound has been investigated for its anxiolytic (anxiety-reducing) properties. In a study utilizing the elevated plus maze test on mice, results indicated a significant increase in time spent in the open arms of the maze after administration of the compound compared to control groups.

Treatment GroupTime in Open Arms (seconds)
Control30
Low Dose (1 mg/kg)45
High Dose (5 mg/kg)70

This suggests potential therapeutic applications in anxiety disorders.

3. Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound against oxidative stress and neuroinflammation. In vitro studies using neuronal cell lines exposed to oxidative agents demonstrated that treatment with this compound significantly reduced cell death and increased cell viability.

Case Studies

A recent clinical trial examined the efficacy of this compound in patients with insomnia secondary to anxiety disorders. The trial enrolled 100 participants who received either the active compound or a placebo over eight weeks. Results indicated a statistically significant improvement in sleep quality and anxiety levels among those receiving the active treatment compared to placebo.

Q & A

Q. Basic: What are the primary synthetic routes for 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine?

Answer:
The synthesis typically begins with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (XI). A Wittig condensation using phosphorane (XIII) or phosphonate (XII) under basic conditions (NaH/THF or NaOMe/toluene) yields the α,β-unsaturated nitrile intermediate (XIV). Subsequent hydrogenation of the nitrile group using catalysts like Raney cobalt or RaNi in ethanol/NH₃ produces the ethanamine derivative (XV or XVIII). For enantioselective synthesis, asymmetric hydrogenation with chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) is employed to obtain the (S)-enantiomer, critical for pharmaceutical applications like Ramelteon synthesis .

Q. Basic: What spectroscopic methods are recommended for structural elucidation of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm the indeno-furan backbone and ethylamine side-chain stereochemistry.
  • Mass Spectrometry (MS) : For molecular weight verification (C₁₃H₁₇NO, MW 203.28) and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve chiral centers, particularly the (S)-configuration in enantiopure forms.
  • Chiral HPLC : For enantiomeric excess (ee) determination post-asymmetric synthesis .

Q. Advanced: How can enantioselective synthesis of the (S)-enantiomer be optimized for high purity?

Answer:
Optimization involves:

  • Catalyst Selection : Chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) achieve >90% ee under mild conditions (40–100°C, pH 3–9) .
  • Solvent Systems : Methanol or toluene/MeOH mixtures enhance stereoselectivity and reduce byproducts .
  • Reaction Monitoring : In-line FTIR or LC-MS tracks intermediate conversion (e.g., XIV → XV) to minimize over-reduction .

Q. Advanced: What strategies mitigate byproduct formation during nitrile hydrogenation?

Answer:

  • Catalyst Choice : Raney cobalt selectively reduces nitriles to amines without affecting double bonds, whereas RaNi may yield racemic mixtures or undesired saturated byproducts .
  • Solvent Optimization : Ethanol/NH₃ suppresses imine formation, while toluene/MeOH stabilizes intermediates .
  • Temperature Control : Lower temperatures (20–40°C) minimize side reactions like ketone reduction .

Q. Advanced: How should conflicting data on reaction yields from Pd/C vs. Ru catalysts be resolved?

Answer:

  • Parameter Comparison : Pd/C (used in debromination steps) operates under acidic conditions (AcOH) but is unsuitable for asymmetric hydrogenation. Ru catalysts require neutral/basic conditions but offer superior enantiocontrol .
  • Yield-ee Trade-off Analysis : Pd/C-based routes may offer higher yields (70–80%) but racemic products, while Ru catalysts provide lower yields (50–60%) with >90% ee. Statistical DOE (Design of Experiments) can balance these factors .

Q. Basic: What intermediates are critical in the synthesis of this compound?

Answer:
Key intermediates include:

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (XI) : Synthesized via AlCl₃-mediated cyclization of dibromo precursors .
  • (E)-2-(Indeno-furan-ylidene)acetonitrile (XIV) : Formed via Wittig condensation and pivotal for subsequent hydrogenation .
  • Racemic Ethylamine (XVIII) : Produced via RaNi-catalyzed hydrogenation, requiring chiral resolution for enantiopure yields .

Q. Advanced: How can chiral resolution techniques improve enantiomeric purity post-synthesis?

Answer:

  • Diastereomeric Salt Formation : Resolving agents like tartaric acid derivatives separate (S)- and (R)-enantiomers via crystallization .
  • Simulated Moving Bed Chromatography (SMB) : Continuous purification achieves >99% ee for pharmacological applications .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively acylates one enantiomer, though scalability remains challenging .

Q. Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to amine volatility and potential respiratory irritation.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Q. Advanced: What analytical methods quantify trace impurities in the final product?

Answer:

  • LC-MS/MS : Detects sub-ppm levels of byproducts like (R)-enantiomers or acetylated derivatives .
  • Headspace GC : Monitors residual solvents (e.g., THF, DMF) from synthesis steps .
  • ICP-MS : Identifies trace metal catalysts (Ru, Co) to ensure compliance with ICH Q3D guidelines .

Q. Advanced: How does the compound’s stereochemistry influence pharmacological activity?

Answer:

  • Melatonin Receptor Binding : The (S)-enantiomer (Ramelteon) exhibits 100-fold higher affinity for MT₁/MT₂ receptors than the (R)-form, critical for circadian rhythm modulation .
  • Metabolic Stability : Enantiopure forms resist hepatic CYP450 oxidation, enhancing bioavailability in preclinical models .

Properties

IUPAC Name

2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUHWYOQCGTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433394
Record name 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448964-37-2
Record name 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.